molecular formula C27H39ClN2 B12355055 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride

1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride

Cat. No.: B12355055
M. Wt: 427.1 g/mol
InChI Key: BPPGPFOTTDXLDS-UHFFFAOYSA-N
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Description

Discovery of Imidazolium-Based Compounds

The discovery of imidazolium-based compounds is rooted in the broader exploration of nitrogen-containing heterocycles. Imidazole itself was first synthesized in 1858 by Heinrich Debus through the reaction of glyoxal, formaldehyde, and ammonia. This foundational work laid the groundwork for derivatives such as imidazolium salts, which emerged as cationic analogues with unique electronic properties. Early synthetic efforts focused on simple alkyl- or aryl-substituted imidazoliums, but the isolation of naturally occurring imidazolium compounds remained rare until the 21st century.

A landmark discovery occurred in 2022 with the identification of bacillimidazoles A–F from a marine Bacillus species. These compounds, featuring 1,3-disubstituted imidazolium cores, demonstrated that such structures could arise biosynthetically through intersections of primary and secondary metabolic pathways. Prior to this, most reported imidazolium salts were synthetic, emphasizing their absence in natural product libraries. The structural diversity of bacillimidazoles—ranging from methylthiol to aminopropyl side chains—highlighted the versatility of imidazolium scaffolds.

Table 1: Key Milestones in Imidazolium Compound Discovery

Year Discovery/Advancement Significance Source
1858 Synthesis of imidazole by Debus First artificial heterocyclic imidazole
2022 Isolation of bacillimidazoles A–F First natural imidazolium-containing compounds

Evolution of N-Heterocyclic Carbene (NHC) Chemistry

N-Heterocyclic carbenes (NHCs) emerged as transformative ligands in organometallic chemistry following Arduengo’s isolation of a stable free carbene in 1991. Imidazolium salts serve as precursors to NHCs via deprotonation, enabling their use in catalysis. The evolution of NHC chemistry has been marked by:

  • Ligand Design : Early NHCs derived from simple imidazoliums provided strong σ-donor and weak π-acceptor properties, ideal for stabilizing transition metals.
  • Steric and Electronic Tuning : Bulky substituents, such as 2,6-diisopropylphenyl (commonly termed "IPr"), were introduced to enhance stability and catalytic activity. The title compound exemplifies this trend, with its bis-IPr groups creating a rigid, electron-rich environment.
  • Applications in Electrocatalysis : Recent studies demonstrate that nickel and cobalt complexes of NHC ligands exhibit exceptional oxygen evolution reaction (OER) performance, with overpotentials as low as 323 mV.

The transition from imidazolium salts to catalytically active NHC-metal complexes underscores their dual role as both precursors and functional components in modern synthesis.

Role in Modern Organometallic and Coordination Chemistry

1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride is pivotal in synthesizing NHC-metal complexes. Its applications include:

  • Catalysis : Nickel and cobalt complexes derived from similar NHC ligands show enhanced OER activity due to improved electron transfer kinetics.
  • Stabilization of Low-Oxidation States : The strong electron-donating ability of IPr-substituted NHCs stabilizes reactive metal centers, enabling novel reaction pathways.
  • Supramolecular Chemistry : The steric bulk of bis-IPr groups prevents aggregation, facilitating the isolation of monomeric metal species.

Table 2: Metal Complexes Derived from Bulky Imidazolium Salts

Metal Center Application Overpotential (mV) Reference
Nickel Oxygen Evolution Reaction (OER) 323
Cobalt OER 373

Nomenclature Systems and IUPAC Classification

The systematic name 1H-imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride adheres to IUPAC conventions:

  • 1H-Imidazolium : Indicates a protonated imidazole ring with positive charge delocalized across N1 and N3.
  • 1,3-bis[2,6-bis(1-methylethyl)phenyl] : Specifies substituents at positions 1 and 3 as aryl groups with 2,6-diisopropyl substitutions.
  • Chloride : The counterion balancing the cationic imidazolium core.

Structural Breakdown :

  • Core: Five-membered ring with two nitrogen atoms (positions 1 and 3).
  • Substituents: Each nitrogen bears a 2,6-diisopropylphenyl group.
  • Charge: +1 on the imidazolium core, neutralized by a chloride ion.

This nomenclature system ensures unambiguous communication of molecular structure across chemical literature.

Properties

Molecular Formula

C27H39ClN2

Molecular Weight

427.1 g/mol

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C27H38N2.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;/h9-16,18-21H,17H2,1-8H3;1H

InChI Key

BPPGPFOTTDXLDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)[NH+]2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Glyoxal and Formaldehyde Condensation Method

Reaction Mechanism and Initial Step

The most widely documented synthesis of IPr·HCl involves a two-step condensation reaction starting with 2,6-diisopropylaniline. In the first step, 2,6-diisopropylaniline reacts with glyoxal (40% aqueous solution) in methanol under acidic catalysis by formic acid. This forms a diimine intermediate, which is isolated as a yellow precipitate after stirring at room temperature for 10 hours. The intermediate is then treated with paraformaldehyde and hydrochloric acid in ethyl acetate at 0°C, leading to cyclization and subsequent formation of the imidazolium chloride.

Key Reaction Conditions
  • Solvent : Methanol (Step 1); ethyl acetate (Step 2)
  • Temperature : Room temperature (Step 1); 0°C (Step 2)
  • Catalyst : Formic acid (1 mL per 340 mmol of 2,6-diisopropylaniline)
  • Yield : 70% for the intermediate; 65–75% for the final product after purification

This method leverages the acidity of formic acid to facilitate imine formation, while the low temperature in the second step minimizes side reactions caused by the exothermic nature of cyclization.

Optimization and Yield Enhancement

Variations in stoichiometry and solvent selection significantly impact yield. Increasing the molar ratio of glyoxal to 2,6-diisopropylaniline beyond 1:2 promotes incomplete imine formation, whereas substoichiometric amounts result in unreacted starting material. Ethyl acetate is preferred over dichloromethane due to its ability to dissolve paraformaldehyde while maintaining a homogeneous reaction mixture. Post-reaction purification involves filtration, washing with cold methanol, and vacuum drying, achieving a final purity of ≥98%.

Chloro-Trimethyl-Silane Assisted Synthesis

Reaction Pathway and Reagents

An alternative method employs chloro-trimethyl-silane (TMSCl) as a dehydrating agent to accelerate the condensation of glyoxal bis(2,6-diisopropylanil) with formaldehyde. This one-pot synthesis occurs in ethyl acetate at 70°C for 2 hours, yielding 89% of IPr·HCl. The role of TMSCl is to sequester water generated during the reaction, shifting the equilibrium toward product formation.

Advantages Over Traditional Methods
  • Reduced Reaction Time : 2 hours vs. 10–12 hours in the glyoxal-formaldehyde method
  • Higher Yield : 89% vs. 70–75%
  • Simplified Purification : Minimal byproducts due to efficient water removal

Scalability and Industrial Relevance

The TMSCl-assisted method is particularly suited for large-scale production. Ethyl acetate’s low toxicity and high boiling point (77°C) facilitate easy solvent recovery, reducing manufacturing costs. However, the hygroscopic nature of TMSCl necessitates anhydrous conditions, requiring specialized equipment for moisture-sensitive reactions.

Alternative Synthetic Approaches

Diazabutadiene Precursor Route

A less common route involves bis(2,6-diisopropylphenyl)diazabutadiene reacting with formaldehyde in the presence of hydrochloric acid. While this method avoids glyoxal, it suffers from lower yields (50–60%) due to competing polymerization of formaldehyde. The diazabutadiene intermediate is also more challenging to isolate, limiting its practicality.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate the cyclization step. Initial trials report a 20% reduction in reaction time and a 5–10% yield improvement compared to conventional heating. However, scalability remains unproven, and equipment costs hinder widespread adoption.

Comparative Analysis of Synthesis Methods

Parameter Glyoxal-Formaldehyde TMSCl-Assisted Diazabutadiene
Yield 65–75% 89% 50–60%
Reaction Time 10–12 hours 2 hours 8–10 hours
Byproduct Formation Moderate Low High
Scalability Moderate High Low
Cost Efficiency High Moderate Low

Challenges and Practical Considerations

Steric Hindrance and Reaction Kinetics

The bulky 2,6-diisopropylphenyl groups impede nucleophilic attack during cyclization, necessitating prolonged reaction times or elevated temperatures. Catalytic additives like tetrabutylammonium bromide (TBAB) have been explored to mitigate steric effects, but they introduce additional purification steps.

Purification and Hygroscopicity

IPr·HCl is hygroscopic, requiring storage under inert atmospheres. Recrystallization from hot acetonitrile or methanol/ethyl acetate mixtures enhances purity but reduces overall yield by 10–15%.

Chemical Reactions Analysis

1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium acetate, aryl boronic acids, and pyridyl halides. The major products formed from these reactions are NHC-metal complexes, which are valuable in catalysis .

Mechanism of Action

The mechanism of action of 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) involves its role as a ligand in the formation of NHC complexes. These complexes act as catalysts in various chemical reactions by stabilizing reactive intermediates and facilitating the formation of new chemical bonds. The molecular targets and pathways involved include the coordination of the imidazolium ring with metal centers, which enhances the reactivity and selectivity of the catalytic process .

Comparison with Similar Compounds

Carboxylation Reactions ():

Catalyst Yield (%) Reaction Conditions Notes
IPr·HCl 89 3 mol% catalyst, 120°C, CO₂ (120 mL), 2MeTHF solvent Superior activity due to balanced steric/electronic effects
ItBuHBF₄ 45 5 mol% catalyst, 120°C, CO₂ (120 mL), 2MeTHF solvent Lower yield due to reduced steric protection of the metal center
IAd·HCl 12 5 mol% catalyst, 120°C, CO₂ (120 mL), 2MeTHF solvent Poor solubility and excessive steric hindrance limit reactivity

Cross-Coupling Reactions ():

IPr·HCl outperforms mesityl-substituted analogs (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride) in Suzuki-Miyaura reactions, achieving >95% conversion vs. 70–80% for mesityl derivatives. This is attributed to the 2,6-diisopropylphenyl groups’ ability to stabilize palladium intermediates without obstructing substrate access .

Steric and Electronic Parameters

  • Steric Parameters :
    • IPr·HCl : The 2,6-diisopropylphenyl groups create a cone angle of ~205°, providing unparalleled steric protection .
    • Mesityl Derivatives : Smaller cone angle (~190°), leading to faster catalyst deactivation via dimerization .
  • Electronic Effects :
    • IPr·HCl’s electron-donating isopropyl groups enhance the nucleophilicity of the carbene, facilitating oxidative addition steps in catalysis .
    • Adamantyl-substituted analogs (IAd·HCl) exhibit excessive electron donation, reducing electrophilic reactivity .

Biological Activity

1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (CAS Number: 258278-25-0) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C27H39ClN2
  • Molecular Weight : 427.0650 g/mol
  • Appearance : Typically presented as a white to brown crystalline powder.

Antimicrobial Properties

Research indicates that imidazolium salts exhibit significant antimicrobial activity. Specifically, 1H-Imidazolium derivatives have been shown to possess antifungal properties against various pathogens. For instance, studies have demonstrated that related imidazole-containing compounds exhibit effectiveness against Aspergillus fumigatus, a common fungal pathogen responsible for pulmonary infections .

Anti-parasitic Activity

1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride has been identified as active against Trypanosoma cruzi, the causative agent of Chagas disease. This compound shows promise as a candidate for therapeutic intervention in Chagas disease by targeting multiple stages of the parasite's lifecycle . The mechanism may involve disruption of cellular processes essential for the survival of the parasite.

The biological activity of imidazolium salts is often attributed to their ability to interact with biological membranes and proteins. The positively charged imidazolium group can facilitate interactions with negatively charged cellular components, leading to alterations in membrane integrity and function. This mechanism is particularly relevant in antimicrobial and antiparasitic activities .

Study 1: Antifungal Efficacy

A study published in the European Journal of Medicinal Chemistry evaluated various imidazole derivatives for their antifungal properties. The results indicated that compounds similar to 1H-Imidazolium exhibited significant inhibition against Aspergillus species. The structure-activity relationship suggested that modifications in the substituents on the imidazole ring could enhance antifungal potency .

Study 2: Anti-Chagas Activity

In a separate investigation, the anti-parasitic effects of imidazolium salts were assessed through in vitro assays against Trypanosoma cruzi. The study found that these compounds effectively inhibited parasite growth at micromolar concentrations. The findings support the hypothesis that imidazolium-based compounds could serve as lead candidates for developing new treatments for Chagas disease .

Applications in Organic Synthesis

Beyond biological activity, 1H-Imidazolium salts are utilized as reagents in organic synthesis. They serve as precursors for N-heterocyclic carbenes (NHCs), which are valuable in catalysis and materials science. The versatility of these compounds extends to their use in synthesizing luminescent materials suitable for organic light-emitting diodes (OLEDs) .

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